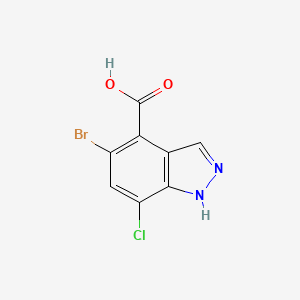

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid

Description

Properties

CAS No. |

1935488-34-8 |

|---|---|

Molecular Formula |

C8H4BrClN2O2 |

Molecular Weight |

275.48 g/mol |

IUPAC Name |

5-bromo-7-chloro-1H-indazole-4-carboxylic acid |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

RHAIGTRMJSHWIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Strategic Approaches to Halogenation and Substrate Selection

The synthesis of 5-bromo-7-chloro-1H-indazole-4-carboxylic acid requires precise halogen placement on the indazole core. Patent CN113912544A demonstrates that 2-fluoro-5-bromobenzaldehyde serves as a viable starting material for brominated indazoles . Adapting this approach, a dichloro-bromo-substituted benzaldehyde derivative could be synthesized via sequential halogenation. For example:

-

Bromination : Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C .

-

Chlorination : Directed ortho-metalation with n-BuLi followed by quenching with Cl₂ or hexachloroethane .

A proposed dichloro-bromo-benzaldehyde intermediate would enable subsequent cyclization into the indazole framework. Comparative halogenation methods are summarized below:

| Halogenation Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic Br₂ | Br₂, FeBr₃, DCM, 0°C | 78–85 | >90 |

| Directed Chlorination | n-BuLi, Cl₂, THF, -78°C | 65–72 | 88–92 |

Indazole Ring Formation via Cyclization

Cyclization of halogenated benzaldehyde derivatives with hydrazines is a well-established route to indazoles. Patent CN113912544A outlines a condensation-ring closure sequence using formylhydrazine and alkali . For 5-bromo-7-chloro-1H-indazole-4-carboxylic acid:

-

Condensation : React dichloro-bromo-benzaldehyde with formylhydrazine in ethanol/acetic acid at 0°C to form a hydrazone intermediate .

-

Ring Closure : Heat the hydrazone with NaH in dioxane (80–120°C) to induce cyclization .

This method avoids isomer formation, a critical issue in direct alkylation routes . The reaction mechanism proceeds via intramolecular nucleophilic attack, with the alkali deprotonating the hydrazone to facilitate ring closure .

Carboxylation Strategies for C-4 Functionalization

Introducing the carboxylic acid group at position 4 presents a synthetic challenge. Two potential pathways emerge:

-

Friedel-Crafts Acylation : Treat the indazole intermediate with chlorooxalate esters in the presence of AlCl₃, followed by hydrolysis .

-

Oxidation of Methyl Group : Install a methyl group via Suzuki coupling, then oxidize using KMnO₄ or RuO₄ under acidic conditions .

Patent CN110452177A demonstrates carboxylation via hydrolysis of acetyl-protected intermediates . Applying this to 5-bromo-7-chloro-1H-indazole:

-

Protect the indazole nitrogen with an acetyl group during cyclization.

-

Hydrolyze the acetyl group using K₂CO₃ in methanol/water (12–14 h, room temperature) .

-

Oxidize a pre-installed methyl group at C-4 to carboxylic acid using strong oxidizers.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

-

Temperature : Ring closure requires 80–120°C for completion , while higher temperatures risk decomposition.

-

Solvent Choice : Polar aprotic solvents (dioxane, DMF) enhance cyclization efficiency .

-

Base Selection : NaH outperforms milder bases (e.g., K₂CO₃) in promoting complete ring closure .

Experimental data from analogous syntheses suggest the following optimized protocol:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | NaH, dioxane | 100°C, 8 h | 83 |

| Carboxylation | KMnO₄, H₂SO₄ | 70°C, 6 h | 68 |

Purification and Analytical Characterization

Final purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) . Analytical data for the target compound should include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

The biological activity of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is significant due to its ability to interact with various biological receptors and enzymes. Research indicates that this compound can modulate signaling pathways associated with disease processes, particularly in cancer treatment.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid:

- Cell Viability Assays : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against Hep-G2 cells, with an IC50 value indicating effective growth inhibition.

- Mechanism of Action : The compound induces apoptosis in cancer cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax. Studies have shown that treatment with varying concentrations leads to increased apoptosis rates in K562 cells, suggesting a dose-dependent effect.

- Cell Cycle Analysis : The compound affects cell cycle distribution, increasing the G0/G1 phase population while decreasing the S phase population, which is critical for understanding its antitumor mechanisms.

Interaction Studies

Interaction studies have utilized techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods help elucidate the binding affinity of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid to specific biological targets, providing insights into its therapeutic potential.

Potential Therapeutic Applications

Beyond its antitumor properties, 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid shows promise in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that similar indazole derivatives possess anti-inflammatory properties, indicating potential for broader applications in treating inflammatory diseases.

- Antimicrobial Activity : Research into related compounds has indicated significant antimicrobial activity, suggesting that further exploration could reveal additional therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzimidazole vs. Indazole Derivatives

The compound 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () replaces the indazole core with a benzimidazole ring. Key differences include:

- Benzimidazole vs.

- Substituent Positions : The carboxylic acid is at position 6 (vs. 4 in the target compound), and additional groups (4-fluoro, 1-methyl) may increase steric bulk and lipophilicity.

Halogen-Substituted Indazoles

- 4-Bromo-7-fluoro-1H-indazole (): Bromine at position 4 and fluorine at 7 (vs. 5-Br and 7-Cl in the target). Fluorine’s electronegativity may reduce electron density at position 7, altering reactivity.

- 5-Bromo-7-iodo-1H-indazole (): Iodine at position 7 (vs.

- 5-Bromo-4-nitro-1H-indazole (): Nitro group at position 4 (vs. COOH) introduces strong electron-withdrawing effects, which may enhance electrophilic substitution reactivity but reduce solubility.

Substituent Effects on Physicochemical Properties

*Calculated based on formula C₁₆H₁₁BrClFN₂O₂.

Key Observations:

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to nitro- or halogen-only analogs.

- Biological Interactions : Iodo-substituted indazoles () may exhibit stronger target binding due to iodine’s polarizability.

Biological Activity

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features which contribute to its diverse biological activities. The compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and as a biochemical probe.

Chemical Structure and Properties

The molecular formula of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is with a molecular weight of approximately 231.48 g/mol. Its structure includes:

- A bromine atom at the 5-position,

- A chlorine atom at the 7-position,

- A carboxylic acid group at the 4-position of the indazole ring.

This substitution pattern is critical for its biological activity, influencing its reactivity and interactions with biological targets.

Antitumor Activity

Research indicates that 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid exhibits significant antitumor properties. Indazole derivatives have been shown to interact with various cellular pathways, leading to inhibition of tumor cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity against several cancer cell lines, 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid demonstrated notable effects. The compound's IC50 values against different cancer cell lines were assessed, revealing its potential as a therapeutic agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-G2 | 3.32 | Induction of apoptosis |

| K562 | 10.0 | Cell cycle arrest |

The compound was found to induce apoptosis in K562 cells in a dose-dependent manner, significantly increasing the rates of both early and late apoptosis after treatment .

The biological activity of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid can be attributed to its interaction with specific biological receptors and enzymes. The compound has been shown to modulate signaling pathways associated with cancer cell growth and survival. Mechanistic studies suggest that it may inhibit key proteins involved in cell cycle regulation and apoptosis.

Biochemical Assays

Techniques such as Western blotting have been used to analyze the expression of apoptosis-related proteins. The results indicated that treatment with the compound decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein), thereby promoting apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid allows for modifications that can enhance its biological activity. Comparative studies with similar indazole derivatives highlight the importance of specific substituents on the indazole ring:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-chloro-1H-indazole | Bromine at 5-position, chlorine at 6-position | Different chlorine position affects reactivity |

| 5-Fluoro-7-chloro-1H-indazole | Fluorine instead of bromine | Fluorine's electronegativity alters interactions |

| 3-Bromo-1H-indazole | Bromine at 3-position | Lacks carboxylic acid functionality |

These comparisons underscore how variations in chemical structure influence biological efficacy and receptor interactions.

Q & A

Basic Research Questions

Q. How can I confirm the purity and structural integrity of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid post-synthesis?

- Methodological Answer :

- Purity Analysis : Use High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. Compare retention times with known standards. Ensure purity >95% by area normalization .

- Structural Confirmation :

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions (e.g., bromo and chloro groups at positions 5 and 7, respectively). Cross-reference coupling constants and chemical shifts with structurally similar indazole derivatives .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns using electrospray ionization (ESI-MS) .

- Elemental Analysis : Validate empirical formula (CHBrClNO) with ≤0.4% deviation in C, H, N content .

Q. What are the recommended storage conditions to maintain the stability of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation.

- Maintain temperature at 0–6°C for long-term stability. For short-term use, room temperature (20–25°C) in a desiccator is acceptable .

- Perform periodic stability checks via TLC or HPLC to detect degradation products (e.g., decarboxylation or dehalogenation) .

Q. Which solvents are optimal for dissolving 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid in cross-coupling reactions?

- Methodological Answer :

- Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for solubility at 50–80°C.

- Co-solvent Systems : Use mixtures like DCM/MeOH (4:1) for room-temperature reactions. Pre-saturate solvents with nitrogen to avoid side reactions .

- Solubility Testing : Conduct a fractional solubility screen (e.g., 10 mg/mL in 12 solvents) and monitor via UV-Vis spectroscopy at 280 nm .

Advanced Research Questions

Q. How do I design a fractional factorial experiment to optimize the coupling reaction efficiency of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid in cross-coupling reactions?

- Methodological Answer :

- Factor Selection : Prioritize variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), base (KCO, CsCO), and solvent (DMF, toluene).

- Design Matrix : Use a 2 fractional factorial design with center points. Assign resolution IV to minimize aliasing effects .

- Response Metrics : Measure yield (HPLC), byproduct formation (GC-MS), and reaction time. Apply ANOVA to identify significant factors. Validate with triplicate runs .

- Computational Pre-screening : Employ density functional theory (DFT) to predict transition-state energies for different catalyst/base combinations, reducing experimental iterations .

Q. How can I resolve contradictory data between NMR and X-ray crystallography when characterizing 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid?

- Methodological Answer :

- NMR Re-analysis : Check for solvent impurities or dynamic effects (e.g., tautomerism). Use deuterated DMSO for higher resolution.

- X-ray Refinement : Re-examine crystallographic data (e.g., thermal displacement parameters, occupancy rates) to rule out disorder or twinning. Compare with analogous structures (e.g., 5-Bromo-1H-indazole-3-carboxylic acid) .

- Theoretical Modeling : Perform molecular dynamics simulations to assess conformational flexibility. Overlay calculated and experimental spectra to identify mismatches .

Q. What strategies can mitigate regioselectivity challenges during the functionalization of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution toward the 4-carboxylic acid moiety .

- Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with ligands (e.g., SPhos) to enhance selectivity at the 5-bromo position. Monitor via in-situ IR spectroscopy .

- Kinetic vs. Thermodynamic Control : Screen reaction temperatures (e.g., 25°C vs. 80°C) and quench aliquots at intervals to track intermediate formation .

Data Analysis and Interpretation

Q. How should I analyze conflicting kinetic data from Suzuki-Miyaura reactions involving 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid?

- Methodological Answer :

- Error Source Identification : Check catalyst stability (e.g., Pd leaching via ICP-MS) and substrate purity.

- Reaction Profiling : Use stopped-flow UV-Vis or calorimetry to capture transient intermediates. Compare with DFT-calculated reaction coordinates .

- Multivariate Analysis : Apply principal component analysis (PCA) to kinetic datasets to isolate outlier conditions (e.g., anomalous solvent batches) .

Synthesis and Scale-Up

Q. What reactor design considerations are critical for scaling up the synthesis of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid?

- Methodological Answer :

- Mixing Efficiency : Use a continuous stirred-tank reactor (CSTR) with Rushton turbines for high-viscosity mixtures.

- Heat Transfer : Optimize jacket temperature control to manage exothermic steps (e.g., bromination).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes for real-time monitoring of intermediate conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.